Bellidifolin

概要

説明

ベリジフォリン: (CAS Noそれは植物Swertia puniceaから得られ、肝保護、血糖降下、抗酸化、抗炎症、抗腫瘍効果など、いくつかの興味深い特性を示しています 。特に、ウイルスタンパク質R(Vpr)の阻害剤としても作用します。

2. 製法

ベリジフォリンの合成経路は広く文書化されていませんが、主にSwertia puniceaの茎から得られます。工業生産方法は、抽出や精製プロセスを含む可能性がありますが、具体的な詳細は不明です。

準備方法

The synthetic routes for Bellidifolin are not extensively documented, but it is primarily obtained from the stems of Swertia punicea. Industrial production methods may involve extraction and purification processes, although specific details remain scarce.

化学反応の分析

ベリジフォリンは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬や条件は十分に文書化されていません。さらなる研究により、正確なメカニズムと生成される主要な生成物を明らかにする必要があります。

4. 科学研究の応用

ベリジフォリンは、複数の科学分野で注目を集めています。

化学: そのユニークな構造と反応性により、天然物化学の研究対象となっています。

生物学: 研究者は、抗酸化作用や抗炎症作用などの潜在的な生物学的活性を調べています。

医学: ベリジフォリンの肝保護作用は、肝臓の健康に臨床的な意味を持つ可能性があります。

産業: その抗腫瘍活性は、薬物開発のインスピレーションになる可能性があります。

科学的研究の応用

Bellidifolin has garnered interest across multiple scientific fields:

Chemistry: Its unique structure and reactivity make it a subject of study in natural product chemistry.

Biology: Researchers explore its potential biological activities, such as antioxidant and anti-inflammatory effects.

Medicine: this compound’s hepatoprotective properties may have clinical implications for liver health.

Industry: Its antitumor activity could inspire drug development.

作用機序

ベリジフォリンがその効果を発揮する正確なメカニズムは、現在も研究中の課題です。それは、そのさまざまな活動に関連する分子標的とシグナル伝達経路を伴う可能性があります。詳細な情報は、まだ生まれています。

6. 類似化合物の比較

ベリジフォリンの独自性は明らかですが、関連する化合物と比較することが重要です。残念ながら、利用可能な文献では、特定の類似した化合物が明示的に言及されていません。

類似化合物との比較

While Bellidifolin’s uniqueness is evident, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds are not explicitly mentioned in the available literature.

生物活性

Bellidifolin (BEL) is a xanthone compound derived from the plant Gentianella amarella subsp. acuta (also known as G. acuta). It has garnered attention for its diverse biological activities, particularly in the realms of cardioprotection, anti-diabetic effects, and anticancer properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

This compound has been shown to ameliorate myocardial fibrosis, a condition characterized by excessive collagen deposition leading to heart dysfunction. The compound exerts its effects primarily through the inhibition of the TGF-β1/Smads signaling pathway and the modulation of p38 MAPK signaling. Notably, BEL reduces the expression of key markers associated with fibrosis, such as α-smooth muscle actin (α-SMA) and collagen types I and III.

Key Findings:

- In Vivo Studies : BEL administration in animal models demonstrated a reduction in isoprenaline-induced cardiac structural disturbances and collagen deposition .

- In Vitro Studies : BEL inhibited TGF-β1-induced proliferation of cardiac fibroblasts, suggesting its potential role in preventing cardiac remodeling .

Data Summary

| Study Type | Effect Observed | Mechanism |

|---|---|---|

| In Vivo | Reduced myocardial fibrosis | Inhibition of TGF-β1/Smads pathway |

| In Vitro | Decreased cardiac fibroblast proliferation | Modulation of p38 MAPK signaling |

Anti-Diabetic Properties

This compound has also been investigated for its potential anti-diabetic effects. Research indicates that it may help manage type 2 diabetes by enhancing insulin sensitivity and regulating glucose metabolism.

Research Insights

- A study highlighted that BEL isolated from Swertia punicea exhibited significant hypoglycemic activity, potentially through modulation of metabolic pathways .

Data Summary

| Study Focus | Effect Observed | Potential Mechanism |

|---|---|---|

| Anti-Diabetic Effects | Improved insulin sensitivity | Regulation of glucose metabolism |

Anticancer Activity

Recent investigations have identified this compound as a promising candidate in cancer therapy, particularly against non-small cell lung cancer (NSCLC).

The compound inhibits the proliferation of A549 lung cancer cells through the STAT3/COX-2 signaling pathway. It induces apoptosis in cancer cells while sparing normal lung epithelial cells.

Key Findings:

- Cell Proliferation Inhibition : BEL treatment led to significant growth inhibition in A549 cells in a dose-dependent manner .

- Apoptotic Effects : Increased levels of caspase-3/8 and decreased PARP1 levels were observed post-treatment, indicating apoptosis induction .

Data Summary

| Cancer Type | Effect Observed | Mechanism |

|---|---|---|

| Non-Small Cell Lung Cancer | Inhibited cell proliferation | Involvement of STAT3/COX-2 pathway |

特性

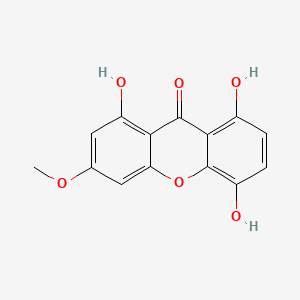

IUPAC Name |

1,5,8-trihydroxy-3-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-19-6-4-9(17)11-10(5-6)20-14-8(16)3-2-7(15)12(14)13(11)18/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIORNFCMMYMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182262 | |

| Record name | Bellidifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2798-25-6 | |

| Record name | Bellidifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2798-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bellidifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bellidifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bellidifolin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522Q6XJR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。